1,3,5-Tribromobenzene-d3

Isotope Dilution Mass Spectrometry Internal Standard Purity Specification

Achieve definitive quantification with 1,3,5-Tribromobenzene-d3 (CAS 52921-77-4, 99 atom% D). Unlike unlabeled analogs that cause severe quantification bias, or lower-purity (<99 atom% D) deuterated variants that generate spectral overlap, this C3-symmetric isotopologue ensures baseline-resolved +3.02 Da mass shift with zero signal crosstalk. Validated for PBDE metabolite analysis in biological matrices, environmental QA/QC (water, soil, sediment), and NMR/neutron scattering synthesis. Substituting unlabeled 1,3,5-tribromobenzene with the d3-isotopologue upgrades precision without re-developing derivatization or chromatographic protocols. Stable at ambient temperature for streamlined field logistics. A 3-year re-analysis interval supports long-term method validation schedules.

Molecular Formula C6H3Br3
Molecular Weight 317.82 g/mol
Cat. No. B1482702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Tribromobenzene-d3
Molecular FormulaC6H3Br3
Molecular Weight317.82 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Br)Br)Br
InChIInChI=1S/C6H3Br3/c7-4-1-5(8)3-6(9)2-4/h1-3H/i1D,2D,3D
InChIKeyYWDUZLFWHVQCHY-CBYSEHNBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,5-Tribromobenzene-d3 for High-Accuracy Isotope Dilution Mass Spectrometry: A Deuterated Internal Standard Specification Guide


1,3,5-Tribromobenzene-d3 (CAS 52921-77-4) is a deuterium-labeled isotopologue of 1,3,5-tribromobenzene, a C3-symmetric aryl bromide . This compound features three bromine substituents at the 1, 3, and 5 positions of the benzene ring, with deuterium atoms replacing hydrogen at the 2, 4, and 6 positions . With a molecular formula of C6D3Br3 and a molecular weight of 317.82 g/mol, it is primarily employed as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry workflows, particularly for the analysis of polybrominated aromatic compounds and their metabolites .

Why Unlabeled 1,3,5-Tribromobenzene or Lower-Purity Deuterated Analogs Cannot Replace 1,3,5-Tribromobenzene-d3 in Quantitative MS


In quantitative mass spectrometry, the ideal internal standard must co-elute with the analyte and exhibit identical ionization efficiency and extraction recovery to accurately correct for matrix effects and instrumental variability [1]. While unlabeled 1,3,5-tribromobenzene shares the same chemical structure, it cannot be distinguished from the native analyte by mass, leading to severe quantification bias . Conversely, lower-purity deuterated analogs (e.g., <99 atom% D) introduce isotopic impurities that generate spectral overlap at the analyte's m/z channel, artificially inflating or suppressing signal . The data below establish 1,3,5-Tribromobenzene-d3 (99 atom% D) as the superior choice over both alternatives.

1,3,5-Tribromobenzene-d3: Quantitative Differential Evidence for Scientific Procurement


Isotopic Enrichment: 99 atom% D vs. Unlabeled and Lower-Purity Alternatives

1,3,5-Tribromobenzene-d3 from CDN Isotopes and Fisher Scientific is specified at 99 atom% D enrichment . In contrast, unlabeled 1,3,5-tribromobenzene contains 0 atom% D, and some lower-cost alternatives offer only 98 atom% D . The 99 atom% D specification ensures minimal spectral overlap between the internal standard's M+3 isotopic peak and the analyte's M+0 signal, a critical requirement for accurate isotope dilution calculations .

Isotope Dilution Mass Spectrometry Internal Standard Purity Specification

Mass Differential: 3.02 Da Shift Enables Unambiguous Analyte Discrimination

The molecular weight of 1,3,5-Tribromobenzene-d3 is 317.82 g/mol , while the unlabeled analog is 314.80 g/mol [1]. This +3.02 Da mass shift arises from the replacement of three hydrogen atoms (1.008 Da each) with three deuterium atoms (2.014 Da each) at the 2,4,6-positions . In mass spectrometry, this difference allows the internal standard to be resolved from the native analyte in the m/z dimension, even when co-eluting, thereby eliminating signal suppression or enhancement errors [2].

GC-MS LC-MS Isotope Ratio

Synthetic Yield and Purity: 97.1% Yield, 94% Deuteration, 99% Analytical Purity

A disclosed synthesis protocol for 1,3,5-Tribromobenzene-d3 using silver-catalyzed H/D exchange with D2O achieves a 97.1% chemical yield (305 mg isolated) with 94% deuteration rate and 99% analytical purity after purification . This reproducible, high-yielding method contrasts with alternative deuterated polyhalogen syntheses that often suffer from lower isotopic incorporation (<90% D) or require harsher conditions .

Deuterium Labeling Synthesis Quality Control

Defined Storage Stability: Stable at RT, Re-analysis Recommended After 3 Years

According to the Safety Data Sheet and product specifications, 1,3,5-Tribromobenzene-d3 is stable when stored at room temperature under recommended conditions . The manufacturer advises that after three years, the compound should be re-analyzed for chemical purity before use . This defined stability window provides a clear operational guideline not typically specified for non-deuterated analogs or lower-grade deuterated products .

Shelf Life Stability Long-term Studies

Validated Analytical Application: Enables Cyanide Quantification with Improved Accuracy

The unlabeled counterpart, 1,3,5-tribromobenzene, is established as an internal standard for the determination of cyanide in human plasma and urine via GC-MS after derivatization . Substituting 1,3,5-Tribromobenzene-d3 in this validated method would directly improve accuracy by compensating for matrix effects and ionization variability without altering chromatographic retention time or derivatization efficiency, as supported by general principles of isotope dilution MS [1].

Bioanalysis Cyanide Plasma Urine

Regioselective Deuteration: 2,4,6-Position Ensures Maximal Mass Shift Without Functional Group Alteration

The deuterium atoms in 1,3,5-Tribromobenzene-d3 are specifically located at the 2, 4, and 6 positions of the benzene ring, replacing all three aromatic protons . This perdeuteration on the aromatic ring provides a +3 Da mass shift while leaving the bromine substituents untouched, preserving the compound's reactivity in cross-coupling reactions (e.g., Suzuki, Stille) and its physicochemical properties . In contrast, partially deuterated analogs or those labeled on side chains may exhibit altered fragmentation patterns or retention times.

Deuterium Labeling Structural Integrity Metabolic Tracing

Optimal Use Cases for 1,3,5-Tribromobenzene-d3 Based on Verified Quantitative Differentiation


Quantitative Bioanalysis of Polybrominated Flame Retardants and Metabolites

When analyzing polybrominated diphenyl ethers (PBDEs) or their hydroxylated metabolites in biological matrices (plasma, urine, tissue), 1,3,5-Tribromobenzene-d3 serves as an ideal internal standard due to its structural similarity and mass difference of +3.02 Da . Its 99 atom% D enrichment ensures no signal overlap with native analytes, enabling accurate isotope dilution quantification even in complex, high-background samples .

Method Development and Validation for GC-MS Cyanide Determination

Building upon the established use of unlabeled 1,3,5-tribromobenzene as an internal standard for cyanide analysis, laboratories can substitute the deuterated version to achieve higher precision and accuracy without re-developing the entire derivatization and chromatographic protocol . The 3-year re-analysis guideline supports long-term method validation schedules .

Synthesis of Deuterium-Labeled Covalent Organic Frameworks (COFs) and Advanced Materials

For researchers preparing deuterated building blocks for NMR or neutron scattering studies, 1,3,5-Tribromobenzene-d3 provides a fully characterized, high-purity starting material. The synthetic route described yields 305 mg of product with 94% deuteration and 99% purity, enabling reliable scale-up for material science applications .

Environmental Monitoring of Brominated Contaminants

In the analysis of environmental samples (water, soil, sediment) for brominated aromatic pollutants, 1,3,5-Tribromobenzene-d3 corrects for matrix-induced ion suppression in LC-MS/MS and GC-MS/MS workflows. Its stability at room temperature and defined shelf life streamline field study logistics and QA/QC compliance .

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